N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(26-14-15-32-17-19-6-2-1-3-7-19)20-12-10-18(11-13-20)16-28-24(30)21-8-4-5-9-22(21)27-25(28)31/h1-13H,14-17H2,(H,26,29)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFESOTSIUMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Step 2 : Introduction of the benzylsulfanylethyl group via nucleophilic substitution or coupling reactions.
- Key Intermediates : 2,4-Dioxo-1H-quinazolin-3-yl derivatives and benzamide precursors with reactive thiol or halogen groups .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yields .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the quinazolinone ring (δ 6.8–8.5 ppm for aromatic protons) and benzamide carbonyl (δ ~165 ppm in 13C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and sulfanyl groups (2550–2600 cm⁻¹) .
- Purity : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What are the primary biological targets or pathways investigated for this benzamide derivative in pharmacological studies?
- Methodological Answer :
- GABAergic System : Molecular docking studies suggest affinity for GABA receptors, particularly as anticonvulsant candidates .
- Enzyme Inhibition : Quinazolinone derivatives are screened for kinase or protease inhibition using fluorometric assays .
- Antiviral/Anticancer : Cell-based assays (e.g., MTT) evaluate cytotoxicity and IC₅₀ values against target cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of quinazolinone-containing benzamides?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO for solubility of polar intermediates; avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain 70–80°C for alkylation steps to balance reaction rate and selectivity .
- Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Side Reaction Mitigation : Monitor reaction progress via TLC and quench reactive intermediates (e.g., chlorides) promptly .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay models?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., diazepam for GABA receptor assays) .
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀/IC₅₀ values and assess reproducibility .
- Off-Target Screening : Perform counter-screens against related targets (e.g., other kinases) to rule out non-specific effects .
- Data Triangulation : Combine in vitro, in silico (docking), and in vivo (e.g., PTZ-induced seizure models) data .
Q. How does the introduction of substituents on the quinazolinone ring affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Substituent Effects :
| Substituent Position | Physicochemical Impact | Bioactivity Trend |
|---|---|---|
| 6-Fluoro (electron-withdrawing) | ↑ LogP (lipophilicity) | ↑ Anticonvulsant potency |
| 1-Benzyl (bulky group) | ↓ Solubility in H₂O | Altered receptor binding |
- Rational Design : Use Hammett σ values to predict electronic effects and QSAR models to optimize substituent size .
Q. What advanced analytical approaches can resolve spectral contradictions (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- X-ray Crystallography : Confirm absolute configuration for chiral centers, especially with fluorinated or sulfanyl groups .
- Isotopic Labeling : Track reaction pathways (e.g., ²H/¹³C-labeled reagents) to identify byproduct origins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
